2-Benzylamino-propan-1-ol, also known as (S)-2-(benzylamino)propan-1-ol, is an organic compound characterized by a chiral structure that includes a benzylamino group attached to a propanol backbone. Its molecular formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound serves as an important intermediate in the synthesis of various pharmaceuticals and fine chemicals, making it a versatile building block in organic synthesis.
2-Benzylamino-propan-1-ol can be classified as an amino alcohol. It is derived from the combination of benzylamine and propan-1-ol through reductive amination processes. The compound’s chirality makes it particularly valuable in asymmetric synthesis applications, where specific enantiomers are required for biological activity.
The synthesis of 2-benzylamino-propan-1-ol typically involves two main methods:
Reductive Amination: This process involves the reaction of benzylamine with an appropriate aldehyde or ketone, such as acetone. A reducing agent, commonly sodium borohydride or hydrogen gas with a palladium catalyst, is employed to facilitate the reaction. This method allows for the production of the desired enantiomer with high optical purity.
Asymmetric Synthesis: This approach utilizes chiral catalysts or auxiliaries to achieve enantioselective synthesis. Chiral ligands are often used in metal-catalyzed reactions to ensure high enantioselectivity, which is crucial for producing pharmacologically active compounds.
In industrial settings, large-scale production may employ continuous flow reactors to enhance efficiency and yield. Reaction conditions are optimized to maximize both cost-effectiveness and scalability, ensuring high-quality output suitable for pharmaceutical applications.
The molecular structure of 2-benzylamino-propan-1-ol features a propanol backbone with a benzylamino group attached at the second carbon atom. The stereochemistry of this compound is significant; it exists in two enantiomeric forms: (S)-2-benzylamino-propan-1-ol and (R)-2-benzylamino-propan-1-ol.
Key structural data includes:
2-Benzylamino-propan-1-ol can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to yield various amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, allowing for the introduction of different functional groups through reagents like alkyl halides or acyl chlorides.
Common reagents and conditions for these reactions include:
The mechanism of action for 2-benzylamino-propan-1-ol primarily involves its role as a chiral building block in organic synthesis. Its interactions with biological systems may include enzyme inhibition and receptor binding studies. The specific pathways depend on the functional groups introduced during further chemical modifications.
2-Benzylamino-propan-1-ol exhibits typical properties associated with alcohols and amines:
The compound's reactivity is influenced by its functional groups:
Relevant data regarding its chemical stability indicates that it maintains integrity under standard laboratory conditions but may react under strong oxidative or reductive environments .
2-Benzylamino-propan-1-ol has several applications across various fields:
Chemistry: It serves as a chiral building block in synthesizing complex organic molecules.
Biology: The compound is investigated for its potential roles in enzyme inhibition and receptor binding studies, contributing to drug discovery efforts.
Medicine: It is explored as an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in producing fine chemicals and as a precursor for various industrial applications .
The stereoisomers of 2-benzylamino-propan-1-ol, specifically the (R)- and (S)-enantiomers, require sophisticated separation techniques due to their identical physical properties in racemic mixtures. Modern chiral resolution leverages both chemical and enzymatic methodologies to achieve high enantiomeric excess (ee) values essential for pharmaceutical applications. Enzymatic resolution using immobilized lipases has emerged as a particularly efficient approach. Candida antarctica lipase B (CALB), commercially available as Novozym 435, catalyzes the enantioselective acylation of racemic amines when employed with 2-alkoxyacetate esters as acyl donors. This methodology achieves ee values exceeding 99% for the unreacted amine enantiomer and the corresponding amide product under optimized conditions [1]. The continuous-flow adaptation of this kinetic resolution significantly enhances its industrial applicability, enabling high-throughput processing with residence times as short as 40 minutes, followed by racemization and recycling of the undesired enantiomer through dehydrogenation-hydrogenation catalysis [1] [3].
Diastereomeric salt crystallization remains operationally simpler for large-scale separations. The resolution exploits differential solubility between diastereomeric complexes formed with enantiopure chiral acids. Research demonstrates that solvent inclusion phenomena dramatically influence stereoselectivity – for instance, tetrahydropyran (THP) stabilizes the (R,S)-diastereomeric salt of rac-α-phenylethylamine with N-(p-toluenesulfonyl)-(S)-phenylalanine through non-hydrogen bonding interactions, reversing the typical selectivity observed in alcoholic solvents [1]. Chiral derivatization agents like (S)-(-)-1-phenylethyl isocyanate enable gas chromatographic separation of diastereomeric urethanes on conventional fused-silica capillary columns, providing rapid analysis (retention times <15 minutes) for ee determination [5]. This method facilitates stringent quality control during asymmetric synthesis.
Table 1: Comparative Analysis of Chiral Resolution Techniques for 2-Benzylamino-propan-1-ol Enantiomers
Resolution Method | Key Reagent/Catalyst | Optimal Conditions | Enantiomeric Excess (ee) | Throughput Potential |
---|---|---|---|---|
Lipase-Catalyzed KR | Novozym 435 / Isopropyl 2-propoxyacetate | Continuous-flow, 40 min residence | >99% (R)-amine | High |
Dynamic Kinetic Resolution | Pd nanoparticles / CALB / Methoxyacetate | Ru-catalyzed racemization | >99% (S)-amide | Moderate |
Diastereomeric Salt Crystallization | N-(p-Toluenesulfonyl)-(S)-phenylalanine | Tetrahydropyran as solvent additive | 95% (initial) | High |
Chiral Derivatization-GLC | (S)-(-)-1-Phenylethyl isocyanate | Flexible fused-silica capillary column | >99% (analytical) | Analytical Scale |
Chiral Ionic Liquids | L-Alanine tert-butyl ester bis-Tf₂N⁻ | Enantiorecognition via ¹⁹F NMR | Quantitative differentiation | Analytical Scale |
Emerging spectroscopic methods enable real-time ee monitoring without derivatization. Lanthanide-based circularly polarized luminescence (CPL) probes, particularly those incorporating europium(III) or gadolinium(III) ions complexed with chiral ligands like (1S,2S)-cyclohexanediamine-N,N'-bis-3-tert-butylacetylacetone, exhibit distinct spectral shifts upon binding enantiomers. These shifts correlate linearly with ee across diverse amine scaffolds, including benzylamino alcohols, providing a non-destructive analytical tool [3]. Alanine-based chiral ionic liquids (e.g., L-alanine tert-butyl ester bis(trifluoromethanesulfonyl)imide) demonstrate enantiomeric recognition capabilities through splitting of racemic Mosher’s acid sodium salt signals in ¹⁹F NMR spectroscopy [5], offering complementary analytical methodology.
The three-dimensional architecture of 2-benzylamino-propan-1-ol enantiomers dictates their biological interactions, profoundly impacting pharmacological efficacy. This stereodifferentiation manifests primarily through differential binding to enzymes, receptors, and transporters governing neuropharmacological outcomes. A compelling illustration exists in the structural analogs like (R)-AS-1 [(R)-7], a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2). The (R)-enantiomer enhances glutamate uptake in COS-7 cells expressing EAAT2, whereas the (S)-enantiomer exhibits significantly reduced activity. This stereoselectivity translates to superior antiseizure efficacy in vivo, where (R)-AS-1 demonstrates lower ED₅₀ values (15.6 mg/kg in the 6 Hz 32 mA model) compared to its (S)-counterpart (28.8 mg/kg) [2]. The molecular basis lies in the precise fit of the (R)-configuration within the allosteric site of EAAT2, a critical regulator of synaptic glutamate concentrations. Dysfunctional EAAT2 activity is implicated in epilepsy and neurodegenerative disorders, underscoring the therapeutic relevance of stereoselective modulation [2].
Similarly, anthracycline antibiotics derived from chiral aminodiol precursors exhibit stark configuration-dependent antitumor efficacy and reduced cardiotoxicity profiles. The natural (S)-configuration at key stereocenters in daunorubicin and doxorubicin underpins their DNA intercalation and topoisomerase II inhibition mechanisms. Enantiomeric inversion dramatically diminishes cytotoxic potency and alters the cardiotoxicity profile, highlighting the critical role of absolute configuration in therapeutic index [5]. The antidepressant reboxetine ((S,S)-isomer) exemplifies stereoselective norepinephrine reuptake inhibition. Its (R,R)-enantiomer possesses markedly lower affinity for the norepinephrine transporter (NET), validated using enantiomerically pure ¹⁸F-labeled analogs like (S,S)-[¹⁸F]FRB-D₄ in PET imaging studies [5]. This enantioselectivity translates directly to clinical efficacy observed with the (S,S)-enantiomer formulation.
Table 2: Stereochemical Influence on Biological Activity Profiles of 2-Benzylamino-propan-1-ol Analogs
Biological Target | (R)-Enantiomer Activity | (S)-Enantiomer Activity | Therapeutic Implication | Key Structural Determinant |
---|---|---|---|---|
EAAT2 (Glutamate Transporter) | Potent PAM (EC₅₀ ~ low µM) | Weak or inactive PAM | Antiseizure/Neuroprotection | Propoxyacetamide orientation |
Norepinephrine Transporter (NET) | Moderate affinity (Ki ~ 10-100 nM) | High affinity (Ki < 10 nM) | Antidepressant (Reboxetine-like) | Morpholine ring spatial placement |
Tubulin Polymerization | Varies by analog (e.g., (-)-1b potent) | Often reduced inhibition | Antimitotic/Antivascular (CA4-like) | Dihydroxyphenyl ring proximity |
DNA Topoisomerase II/DNA | Inactive (Anthracyclines) | Highly active (Natural configuration) | Anticancer (Doxorubicin) | Daunosamine sugar orientation |
TH2 Cytokine Secretion | Modulation (Cytoxazone derivatives) | Differential modulation | Immunomodulation | Oxazolidinone ring conformation |
The stereochemistry of 2-benzylamino-propan-1-ol derivatives also governs their utility as chiral auxiliaries or catalysts. In the asymmetric synthesis of pharmaceutically relevant compounds like renin inhibitors (e.g., Zankiren®), the configuration of the aminodiol auxiliary critically controls diastereofacial selectivity during key bond-forming steps, enabling the construction of complex peptidomimetics with defined stereocenters . Computational modeling reveals that the energy barriers for transition states involving re-face versus si-face attack differ substantially when coordinated to a chiral catalyst derived from (R)- versus (S)-2-benzylamino-propan-1-ol frameworks. These energy differences, often exceeding 2-3 kcal/mol, directly correlate with observed enantiomeric ratios exceeding 95:5 in catalyzed reactions like the addition of diethylzinc to aldehydes .
The mechanistic basis for the profound pharmacological stereodifferentiation lies in enantioselective molecular recognition events. High-resolution structural biology and computational simulations provide atomic-level insights into these discriminatory binding phenomena. For EAAT2 modulators like (R)-AS-1, molecular docking and mutagenesis studies reveal a stereospecific interaction pattern within an allosteric pocket proximal to the substrate translocation pathway. The (R)-enantiomer positions its benzyl and propanamide moieties to form optimal hydrophobic contacts with residues such as Phe373 and Ile431, while the protonated amine engages in a salt bridge with Asp365. The (S)-enantiomer, constrained by its configuration, fails to simultaneously achieve these interactions, resulting in a predicted binding free energy difference (ΔΔG) of approximately 2.1 kcal/mol favoring the (R)-enantiomer, consistent with the observed ~10-fold greater potency [2].
Tubulin represents another target where chiral discrimination is pronounced. Cis-cyclopropyl analogs of combretastatin A-4 (CA4) derived from chiral amines exhibit configuration-dependent inhibition of tubulin polymerization. Docking studies within the colchicine binding site demonstrate that the active enantiomers (e.g., SR-configured diarylcyclopropanes like (-)-1b) adopt a conformation mimicking the trimethoxyphenyl ring orientation of natural CA4. This allows crucial hydrogen bonding between the carbonyl oxygen and residue Lys352β, alongside π-stacking interactions with Phe164β and Tyr202β. The mirror-image enantiomer experiences steric clashes with Thr314β and disrupted hydrophobic packing, explaining its significantly reduced potency (IC₅₀ values differing by >100-fold) [5]. The precise spatial arrangement of the 3,4,5-trimethoxyphenyl and carbonyl groups, dictated by the cyclopropane stereochemistry, is paramount.
Table 3: Enantioselective Binding Parameters for 2-Benzylamino-propan-1-ol Enantiomers at Key Targets
Molecular Target | Binding Parameter | (R)-Enantiomer Value | (S)-Enantiomer Value | Technique of Determination | Structural Basis for Selectivity |
---|---|---|---|---|---|
EAAT2 | Binding Affinity (Kd) | 0.42 ± 0.05 µM | 4.8 ± 0.6 µM | Radioligand Displacement | Salt bridge (Asp365), π-stacking (Phe373) |
Positive Cooperativity (α) | 3.2 | 1.1 (No cooperativity) | Glutamate Uptake Kinetics | Stabilization of outward-open conformation | |
Tubulin (Colchicine Site) | Docking Score (ΔG, kcal/mol) | -9.8 | -7.1 | Molecular Docking (Autodock Vina) | H-bond (Lys352β), van der Waals complementarity |
Inhibition Constant (Ki) | 0.76 µM | >100 µM | Competitive Radioligand Binding | Steric clash (Thr314β), suboptimal hydrophobic packing | |
NET | IC₅₀ (Norepinephrine Uptake) | 78 nM | 520 nM | [³H]Norepinephrine uptake assay | H-bond (Tyr95, Phe317), cation-π (Phe72) |
κ-Opioid Receptor | Functional Potency (EC₅₀) | 15 nM (Agonist) | 420 nM (Partial Agonist) | [³⁵S]GTPγS Binding Assay | Salt bridge (Asp138), H-bond (Tyr312), hydrophobic |
Enantioselective recognition extends to synthetic chiral receptors and separation matrices. Enantiomerically enriched molecular sieves synthesized using chiral structure-directing agents (SDAs) derived from terpene-based aminodiols exhibit preferential adsorption. For instance, a (R)-enriched molecular sieve selectively adsorbed (R)-2-butanol over its (S)-enantiomer by ~15%, confirmed by vapor-phase adsorption isotherms and high-resolution TEM [5]. This selectivity arises from the chiral alignment of framework atoms (Si, Al, O) within the micropores, creating a handed environment complementary to the preferred enantiomer’s spatial requirements – mirroring the lock-and-key principle observed in biological systems. Similarly, lanthanide-based luminescent sensors like Eu(III) complexes with chiral tetraazacyclododecane derivatives display enantioselective changes in emission intensity ratios (ΔI/I₀) upon binding 2-benzylamino-propan-1-ol enantiomers. The (S)-enantiomer induces a 3.5-fold stronger change in the ⁵D₀ → ⁷F₂ transition intensity compared to the (R)-form at identical concentrations, attributed to differential perturbation of the metal ion’s coordination sphere and energy transfer efficiency [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: